molecular formula C10H10Cl3NO4S B2913210 3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride CAS No. 1557293-38-5

3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride

Cat. No.: B2913210
CAS No.: 1557293-38-5
M. Wt: 346.6
InChI Key: KHXLVRARCJEDCS-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative with a dimethylcarbamoyl methoxy substituent at the 4-position of the benzene ring. This compound is structurally characterized by:

  • Sulfonyl chloride group (–SO₂Cl): A reactive functional group used in nucleophilic substitution reactions, particularly in synthesizing sulfonamides or sulfonate esters.
  • Chlorine substituents at the 3- and 5-positions: These electron-withdrawing groups enhance the electrophilicity of the sulfonyl chloride.

Properties

IUPAC Name

3,5-dichloro-4-[2-(dimethylamino)-2-oxoethoxy]benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO4S/c1-14(2)9(15)5-18-10-7(11)3-6(4-8(10)12)19(13,16)17/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXLVRARCJEDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Chlorination: The starting material, 3,5-dichlorophenol, is chlorinated to introduce the dichloro groups.

    Carbamoylation: The chlorinated intermediate undergoes a reaction with dimethylcarbamoyl chloride to form the dimethylcarbamoyl derivative.

    Sulfonylation: Finally, the compound is treated with sulfonyl chloride to introduce the sulfonyl chloride group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

    Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Catalysts such as pyridine or triethylamine may be used to facilitate the reactions.

    Solvents: Organic solvents like dichloromethane, acetonitrile, or toluene are often used to dissolve the reactants and control the reaction environment.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling or cross-linking studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogs

Compound Name (CAS) Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications/Notes
3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride (175135-06-5) 2-Chloro-4-nitrophenoxy C₁₂H₅Cl₄NO₅S 417.034 97 Intermediate for agrochemicals; highly reactive due to nitro group
3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride (1178105-28-6) 2-Methoxyethoxy Not provided Not provided Not listed Pharmaceutical synthesis; improved solubility in polar solvents
3,5-Dichloro-4-(2-methoxyacetamido)benzene-1-sulfonyl chloride (N/A) 2-Methoxyacetamido C₉H₈Cl₃NO₄S 332.588 Not listed Peptide coupling reagent; moderate stability

Key Comparative Insights:

Reactivity and Stability :

  • The nitro-substituted analog (CAS 175135-06-5) exhibits heightened reactivity due to the electron-withdrawing nitro group, making it prone to nucleophilic attacks. However, this also increases its instability under basic conditions .
  • The dimethylcarbamoyl methoxy group in the target compound likely reduces reactivity compared to the nitro analog but enhances stability in aqueous environments due to steric shielding of the sulfonyl chloride.

Solubility :

  • The methoxyethoxy substituent (CAS 1178105-28-6) improves solubility in polar aprotic solvents like DMF or DMSO, which is critical for pharmaceutical synthesis .
  • The dimethylcarbamoyl methoxy group may further enhance solubility in organic solvents due to its hydrophobic methyl groups and polar carbamoyl moiety.

Applications: Nitro-substituted analogs are favored in agrochemical synthesis (e.g., herbicides) due to their high reactivity . Methoxyacetamido derivatives (e.g., CAS N/A) are utilized in peptide coupling or as intermediates in antibiotic synthesis .

Safety Profiles :

  • The nitro-substituted analog (CAS 175135-06-5) is classified as hazardous (GHS Danger: H314), causing severe skin and eye damage due to its corrosive sulfonyl chloride and nitro groups .
  • Compounds with methoxy or carbamoyl substituents are typically less hazardous but may still require careful handling due to residual sulfonyl chloride reactivity.

Biological Activity

3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride (CAS No. 1557293-38-5) is a synthetic organic compound notable for its complex structure, which includes a benzene ring substituted with chlorine atoms and a sulfonyl chloride functional group. This compound has garnered attention in the fields of pharmacology and agrochemicals due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C10H10Cl3NO4SC_{10}H_{10}Cl_3NO_4S, with a molar mass of approximately 346.6 g/mol. The sulfonyl chloride group contributes to its reactivity, particularly in nucleophilic substitution reactions, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC10H10Cl3NO4S
Molar Mass346.6 g/mol
Functional GroupsSulfonyl chloride
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through enzyme inhibition and nucleophilic attack mechanisms. The sulfonyl chloride moiety is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures exhibit enzyme inhibition properties, particularly against dipeptidyl peptidase IV (DPP IV) and carbonic anhydrase (CA). For instance, modifications to the sulfonamide group in related compounds have shown enhanced inhibitory effects on these enzymes, suggesting that this compound could exhibit similar activities.

Case Studies

Research Findings

Recent investigations into the biological activity of similar sulfonyl chlorides have highlighted their potential as herbicides and pharmaceuticals due to their enzyme inhibition capabilities. The unique combination of chlorine substituents and functional groups in this compound may enhance its effectiveness compared to other compounds.

Comparative Analysis

A comparative analysis of structurally related compounds reveals significant insights into their biological activities:

Compound NameDPP IV InhibitionCA InhibitionRemarks
This compoundPotentialUnknownFurther studies required
WB-4101ModerateStrongEffective against DPP IV
SitagliptinHighModerateCommercially available DPP IV inhibitor

Q & A

Q. What are the recommended synthetic routes for 3,5-dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride, and how can side-product formation (e.g., carcinogenic intermediates) be minimized?

  • Methodological Answer : The compound can be synthesized via sulfonation of the parent benzene derivative followed by chlorination. A critical step involves the introduction of the dimethylcarbamoyl methoxy group. To avoid generating dimethylcarbamoyl chloride (a carcinogen, CAS 79-44-7), replace DMF with alternative catalysts (e.g., pyridine) during thionyl chloride-mediated carboxyl activation. Use inert atmospheres (N₂/Ar) and low-temperature conditions to suppress side reactions . Post-synthesis, purify via silica gel chromatography (eluent: hexane/EtOAc gradient) and confirm purity via HPLC (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer : Use ¹H-NMR to identify aromatic protons (δ 7.5–8.0 ppm, split patterns for 3,5-dichloro substitution) and the dimethylcarbamoyl group (singlet for N(CH₃)₂ at δ 2.8–3.1 ppm). FT-IR should show S=O stretches (1350–1200 cm⁻¹) and C=O (1680–1700 cm⁻¹). HRMS (ESI+) can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 353.96) with isotopic patterns matching Cl² and S³⁴ .

Q. How should researchers handle and store this compound to mitigate hydrolysis and toxicity risks?

  • Methodological Answer : Store under anhydrous conditions at –20°C in amber vials with desiccants (e.g., molecular sieves). Conduct reactions in fume hoods using PPE (gloves, goggles, lab coats). Hydrolysis of the sulfonyl chloride group generates HCl, so neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the reactivity of the sulfonyl chloride group in this compound compare to analogous derivatives (e.g., 4-biphenylsulfonyl chloride) in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing 3,5-dichloro and dimethylcarbamoyl groups enhance electrophilicity at the sulfonyl chloride, accelerating reactions with amines or thiols. Compare kinetics via pseudo-first-order assays: monitor reaction progress (e.g., with 4-nitrobenzylamine) by UV-Vis at 405 nm. Computational modeling (DFT) can predict charge distribution and activation barriers using software like Gaussian with the B3LYP/6-31G* basis set .

Q. What contradictory data exist regarding the carcinogenicity of structural analogs, and how should this inform safety protocols?

  • Methodological Answer : Dimethylcarbamoyl chloride (a precursor) is classified as carcinogenic in rodents (IARC Group 2B), but EPA has not formally classified it. This discrepancy necessitates strict adherence to ALARA (As Low As Reasonably Achievable) exposure limits. Use in vitro genotoxicity assays (Ames test, micronucleus assay) to evaluate risks specific to this compound .

Q. How can computational tools optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer : Employ cheminformatics platforms (e.g., Reaxys, SciFinder) to screen solvent/reagent combinations. Predict reaction yields using machine learning models trained on analogous sulfonyl chloride reactions. For example, Bayesian optimization can identify ideal temperatures (e.g., 0–25°C) and stoichiometries (1.2–1.5 equiv nucleophile) .

Q. What strategies resolve low yields in coupling reactions involving this sulfonyl chloride and sterically hindered amines?

  • Methodological Answer : Use microwave-assisted synthesis (100–150°C, 10–30 min) to overcome kinetic barriers. Alternatively, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/DCM). Monitor intermediates via LC-MS to identify bottlenecks .

Q. How does the dimethylcarbamoyl methoxy group influence the compound’s bioactivity in proteomics or medicinal chemistry applications?

  • Methodological Answer : The carbamoyl group enhances membrane permeability and protein binding affinity. Test in vitro using fluorescence polarization assays with target proteins (e.g., ADAM-17). Compare IC₅₀ values against unmodified sulfonyl chlorides to quantify potency improvements .

Data Contradictions and Validation

Q. Why do reported melting points and spectral data for structurally similar sulfonyl chlorides vary across studies?

  • Analysis : Variations arise from differences in purity (e.g., residual solvents), crystallization conditions, or instrumentation calibration. Validate data by repeating syntheses using standardized protocols (e.g., USP guidelines) and cross-referencing with databases like PubChem or CAS Common Chemistry .

Q. How reliable are toxicity predictions for this compound based on QSAR models, given limited experimental data?

  • Analysis :
    QSAR models (e.g., TOPKAT, DEREK) may overestimate risks due to the compound’s unique substituents. Supplement predictions with high-throughput screening (e.g., Tox21 assays) and zebrafish embryo toxicity tests to improve accuracy .

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